Stizolobic acid

Descripción

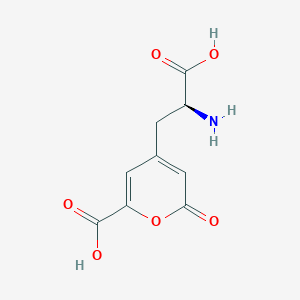

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZBVNZAEQASKU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Record name | Stizolobic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Stizolobic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166588 | |

| Record name | Stizolobic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-87-2 | |

| Record name | (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15911-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stizolobic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stizolobic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STIZOLOBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Stizolobic Acid

Detection and Characterization in Fungal Species

Occurrence in Other Amanita Species (e.g., A. gemmata)

Beyond its well-documented presence in Amanita muscaria and Amanita pantherina, stizolobic acid has been identified in several other species within the Amanita genus. A notable study examining 47 specimens from 35 different Amanita species or varieties found detectable concentrations of this compound and the related compound stizolobinic acid in A. pantherina and one variety of A. muscaria. popline.orgnih.gov Furthermore, trace amounts of these acids were discovered in Amanita gemmata and the other A. muscaria specimens after additional purification of the extracts. popline.orgnih.govresearchgate.net The compound has also been detected in Amanita cothurnata. popline.orgnih.govcabidigitallibrary.org

Another investigation into the amino acid profiles of numerous Amanita collections frequently found evidence of this compound in the American Caesar's mushroom, Amanita jacksonii. namyco.org The presence of this compound, along with ibotenic acid and muscimol (B1676869), has been confirmed in A. cothurnata and at lower concentrations in A. gemmata. popline.orgnih.gov

The following table summarizes the occurrence of this compound in various Amanita species based on available research findings.

| Species | Presence of this compound | Reference |

| Amanita pantherina | Detectable concentrations | popline.orgnih.gov |

| Amanita muscaria | Detectable in one variety; trace levels in others | popline.orgnih.govresearchgate.net |

| Amanita gemmata | Trace levels | popline.orgnih.govresearchgate.net |

| Amanita cothurnata | Detectable concentrations | popline.orgnih.gov |

| Amanita jacksonii | Evidence of presence | namyco.org |

Ecological and Evolutionary Considerations of this compound Distribution

The distribution of this compound and other non-protein amino acids in Amanita is not random and carries significant ecological and evolutionary implications. The production of these secondary metabolites is often considered a defense mechanism. namyco.org These compounds can impart toxic properties to the fungi, potentially offering protection against predation by insects or other animals. namyco.org While some organisms may develop a tolerance, the presence of these toxic amino acids can deter mycophagous foragers. namyco.org

From an evolutionary perspective, the biosynthesis of this compound offers a fascinating link between the fungal and plant kingdoms. The compound is synthesized from L-DOPA (3,4-dihydroxyphenylalanine) in Amanita pantherina, following the same metabolic pathway observed in leguminous plants of the genus Stizolobium. znaturforsch.com This parallel biosynthesis suggests a case of convergent evolution, where distinct lineages independently develop similar biochemical capabilities. The study of the chemical constituents of fungi like Amanita muscaria provides an opportunity to explore these evolutionary connections. acs.org

The unique chemical profiles of different Amanita species, including the presence or absence of compounds like this compound, have chemotaxonomic significance. institutoesfera.org This means that the distribution of these chemicals can be used as a characteristic to help classify and differentiate between species within the genus. The ancestral population of A. muscaria is thought to have originated in the Siberian-Beringian region before fragmenting and diversifying, and the evolution of distinct chemical profiles likely played a role in this process. researchgate.net

Isolation and Purification Methodologies for Stizolobic Acid

Extraction Protocols from Diverse Biological Matrices

The initial step in obtaining stizolobic acid involves its extraction from biological materials. The choice of solvent and extraction method significantly influences the yield and purity of the crude extract.

Plant Sources (Mucuna species): Seeds of Mucuna pruriens are a primary source of this compound. wikipedia.org Common extraction methods involve the use of polar solvents. Hot 80% methanol (B129727) has been effectively used to extract this compound and related compounds from the epicotyls of etiolated Stizolobium hassjoo seedlings. researchgate.net Another approach for Mucuna pruriens seeds involves defatting with a non-polar solvent like acetone, followed by extraction with an alcohol such as n-propanol. Aqueous ethanol (B145695) (often in a 1:1 ratio), sometimes with the addition of ascorbic acid to prevent oxidation of compounds like L-DOPA, is also a prevalent method. researchgate.net Microwave-assisted extraction (MAE) has been explored with solvents like 70% methanol and aqueous solutions to extract various phytocompounds from Mucuna pruriens leaves. ojafr.ir

Fungal Sources (Amanita species): For fungal matrices like Amanita pantherina and Amanita muscaria, a common protocol involves extraction with 70% ethanol. mmsl.cznamyco.org This is effective for isolating a broad range of amino acids, including this compound.

The selection of the extraction solvent is critical and is often determined by the polarity of this compound and the desire to minimize the co-extraction of interfering substances.

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for separating this compound from the complex mixture of co-extracted compounds.

Paper Chromatography Applications for this compound Separation

Historically, paper chromatography has been a fundamental technique for the separation and identification of amino acids. For this compound, various solvent systems have been employed.

A two-dimensional ascending paper chromatography technique has been utilized with the following solvent systems:

n-butanol/acetic acid/water (4:1:5, v/v/v, upper phase) researchgate.net

Phenol saturated with water researchgate.net

In other studies, descending paper chromatography with a solvent system of 1-butanol:acetic acid:water (12:3:5) has been used to purify individual amino acids, including this compound, from fungal extracts. namyco.org Another documented solvent system for paper chromatography is n-propanol/formic acid/water (20:1:5, v/v/v). znaturforsch.com The separated amino acids on the chromatogram can be visualized using ninhydrin (B49086) solution, which reacts to produce a colored product. namyco.orgsavemyexams.com

Ion-Exchange Column Chromatography Approaches

Ion-exchange chromatography (IEX) is a powerful technique for purifying ionizable molecules like amino acids based on their net charge. phenomenex.com This method relies on the reversible binding of charged molecules to an oppositely charged stationary phase. phenomenex.com

For the isolation of amino acids from sources like Amanita species, cation exchange resins such as Dowex 50H+ are commonly used. namyco.org The process typically involves:

Applying the crude extract to the column.

Washing the column to remove neutral and anionic compounds.

Eluting the bound amino acids with a solution of dilute ammonia. namyco.org

In another application, a Dowex-1 anion exchange column was used, with successive elution steps using 1 M acetic acid and 1 M HCl to fractionate the extract. znaturforsch.com The weakly acidic nature of this compound makes it suitable for separation using anion exchange chromatography. clockss.orggoogle.com

High-Performance Liquid Chromatography (HPLC) Techniques for Isolation

High-performance liquid chromatography (HPLC) offers superior resolution and speed compared to traditional column chromatography, making it a preferred method for the final purification of this compound. azolifesciences.com Preparative HPLC is particularly useful for isolating single amino acids in sufficient quantities for further analysis. nih.gov

Reversed-phase HPLC is a common mode used for amino acid separation. nih.gov Due to the low UV absorbance of many amino acids, pre- or post-column derivatization is often necessary for detection. azolifesciences.com Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) are used to create fluorescent derivatives of primary amino acids, which can then be detected with high sensitivity. nih.govresearchgate.net For secondary amino acids, 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used as a derivatizing agent. researchgate.net

For the analysis of underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) is a viable option. azolifesciences.com Additionally, specific HPLC methods have been developed for the simultaneous determination of related compounds found alongside this compound, such as ibotenic acid and muscimol (B1676869), using a C18 stationary phase and an ion-pairing agent in the mobile phase. researchgate.net

Advanced Purification and Crystallization Strategies

After chromatographic separation, the fractions containing this compound are typically concentrated. Crystallization is a crucial final step to obtain the compound in a highly pure, solid form.

The crystallization of amino acids can be induced by several methods, including:

Concentration: Reducing the volume of the solvent under reduced pressure. google.com

Neutralization: Adjusting the pH of the solution to the isoelectric point of the amino acid, where its solubility is minimal. google.com

Solvent Precipitation: Adding a solvent in which the amino acid is insoluble (e.g., a lower alcohol) to an aqueous solution of the amino acid. google.com

For this compound, crystallization from a mixture of n-propanol and water (6:4, v/v) has been reported. znaturforsch.com The process of recrystallization, where the crystals are redissolved and then crystallized again, is often repeated multiple times to achieve a constant specific radioactivity, indicating high purity. znaturforsch.comresearchgate.net The presence of surfactants or polyvalent alcohols like ethylene (B1197577) glycol can sometimes aid in the crystallization process, yielding high-purity crystals. google.com

Purity Assessment Methodologies for Isolated this compound

Assessing the purity of the isolated this compound is essential to ensure the quality of the final product. A combination of analytical techniques is typically employed.

Chromatographic Methods: The purity of the isolated compound can be verified by re-chromatographing it using techniques like thin-layer chromatography (TLC) or HPLC. namyco.org The appearance of a single spot or peak is indicative of high purity. For HPLC, using optimized methods that can separate known potential impurities is crucial.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of the isolated amino acid. namyco.org

Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight of the compound and to identify and quantify any impurities. nih.gov

Melting Point: A sharp and defined melting point is a classic indicator of the purity of a crystalline compound. wikipedia.org

Optical Rotation: For chiral molecules like this compound, polarimetry can be used to measure the specific rotation, which is a characteristic physical property and can be used to assess purity. cabidigitallibrary.org

Recrystallization to Constant Specific Radioactivity: In studies involving radiolabeled compounds, repeated recrystallization until a constant specific radioactivity is achieved is a rigorous method for confirming the purity of the isolated labeled compound. znaturforsch.comresearchgate.net

Structural Elucidation and Stereochemical Characterization of Stizolobic Acid

Spectroscopic Analysis for Structural Determination

The structural framework of stizolobic acid was primarily elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) have been instrumental in defining the connectivity of atoms within the this compound molecule.

¹H NMR spectral data of this compound in D₂O reveals characteristic signals corresponding to the protons of the α-pyrone ring and the alanine (B10760859) side chain. clockss.org For instance, the spectrum shows distinct peaks for the two aromatic protons on the pyrone ring and the protons of the alanine moiety, including the α-proton and the two β-protons. clockss.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum displays signals for the carbonyl carbons, the olefinic carbons of the pyrone ring, and the carbons of the alanine side chain. mdpi.com

Interactive NMR Data Table for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity/Coupling Constants (J in Hz) |

| α-H | ~4.07 | ~55 | dd, J=5.3, 8.1 |

| β-H | ~3.22 | ~35 | dd, J=5.3, 14.6 |

| β'-H | ~3.04 | ~35 | dd, J=8.1, 14.6 |

| H-3 | ~6.5 | ~115 | s |

| H-5 | ~7.0 | ~140 | s |

| C-2 (C=O) | - | ~165 | - |

| C-4 | - | ~150 | - |

| C-6 (COOH) | - | ~170 | - |

| α-COOH | - | ~175 | - |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from typical experimental values.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for the amide group, carboxylic acid, and the α-pyrone ring. mdpi.comrsc.org

Amide I band: A strong absorption is typically observed around 1640-1650 cm⁻¹, corresponding to the C=O stretching vibration of the amide group. mdpi.comosu.edu

Carboxylic Acid: Broad absorption bands are seen in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, and a strong C=O stretching band appears around 1700-1730 cm⁻¹. rsc.org

α-Pyrone Ring: Vibrations associated with the C=C and C-O bonds of the α-pyrone ring contribute to the fingerprint region of the spectrum. rsc.org

Mass Spectrometry (MS): Mass spectrometry has been employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula as C₉H₉NO₆. wikipedia.org High-resolution mass spectrometry (HRMS) provides the exact mass, which is consistent with the proposed structure. mdpi.com Tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing the fragmentation of the parent ion. nih.govmdpi.com

Determination of Absolute Configuration and Optical Resolution Studies

The presence of a chiral center at the α-carbon of the alanine side chain means that this compound can exist as enantiomers. Determining the absolute configuration of the naturally occurring isomer was a crucial step in its characterization.

The naturally occurring form of this compound has been determined to be the L-enantiomer, which corresponds to an (S)-configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules. wikipedia.org This was established through methods such as optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy, which measure the interaction of the chiral molecule with plane-polarized light. wikipedia.org The specific rotation of natural this compound has been reported to be dextrorotatory.

Optical resolution studies have been performed to separate the racemic mixture of this compound into its individual enantiomers. amanote.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties. derangedphysiology.com

Confirmation of Molecular Structure Through Chemical Synthesis

The definitive confirmation of the structure of this compound was achieved through its total chemical synthesis. The synthesis of this compound serves to verify the proposed structure by creating the molecule from simpler, known starting materials.

One synthetic approach involves the use of protected serine derivatives as a chiral starting material. orgsyn.org For example, N-(benzyloxycarbonyl)-L-serine β-lactone can be reacted with a suitable nucleophile to introduce the pyrone ring system, ultimately leading to the formation of L-stizolobic acid. orgsyn.org The synthetic product's spectroscopic data (NMR, IR) and optical properties are then compared with those of the natural compound. oup.com An exact match in all these properties provides unequivocal proof of the structure and absolute configuration. oup.com

Biosynthesis of Stizolobic Acid in Biological Systems

Identification and Elucidation of Biosynthetic Precursors

Studies utilizing radiolabelled compounds have been instrumental in identifying the primary building blocks for stizolobic acid. These experiments involve feeding potential precursor molecules to biological systems known to produce the compound and then tracing the incorporation of the radioactive label into the final product.

Direct evidence from feeding experiments has unequivocally established L-3,4-dihydroxyphenylalanine (L-DOPA) as the most immediate and efficient precursor for the biosynthesis of this compound. researchgate.net When etiolated seedlings of Stizolobium hassjoo were administered dl-[β-¹⁴C]DOPA, a high rate of radioactivity incorporation into this compound was observed, confirming its role as a direct precursor. researchgate.net Similar studies in the fungus Amanita pantherina have also shown that DOPA is metabolically active and serves as a precursor for this compound, indicating a conserved biosynthetic route across different biological kingdoms. znaturforsch.com The proposed pathway suggests that this compound is derived from DOPA through the oxidative cleavage of its aromatic ring. researchgate.netznaturforsch.com

L-Tyrosine has also been identified as an effective precursor for this compound, second only to L-DOPA in efficiency. researchgate.net Feeding experiments with L-[U-¹⁴C]tyrosine demonstrated significant incorporation of the label into this compound. researchgate.net The prevailing hypothesis is that tyrosine's contribution to the pathway is not direct but occurs through its conversion to L-DOPA. researchgate.net This initial conversion is a well-known step in many metabolic pathways, often catalyzed by a tyrosine hydroxylase enzyme. researchgate.net The subsequent transformation of the newly formed DOPA then follows the primary biosynthetic route to this compound. researchgate.netwikipedia.org

In contrast to DOPA and tyrosine, L-phenylalanine is considered a poor precursor for this compound. researchgate.net When L-[U-¹⁴C]phenylalanine was supplied to S. hassjoo seedlings, only minimal radioactivity was detected in the isolated this compound. researchgate.net This low level of incorporation suggests that phenylalanine is not a primary building block. It is theorized that any contribution from phenylalanine is indirect and requires a multi-step conversion, first to L-tyrosine and subsequently to L-DOPA, before entering the main this compound synthesis pathway. researchgate.net The conversion of phenylalanine to tyrosine can be a limited process in many plants, which would explain its inefficiency as a precursor in this context. researchgate.net

| Precursor Administered | Relative Efficiency in this compound Biosynthesis | Proposed Role |

| L-3,4-Dihydroxyphenylalanine (DOPA) | High | Direct and most efficient precursor. researchgate.net |

| L-Tyrosine | Medium | Effective precursor, likely converted to DOPA first. researchgate.net |

| L-Phenylalanine | Low | Poor precursor; requires conversion to tyrosine and then DOPA. researchgate.net |

Contribution of L-Tyrosine to this compound Biogenesis

Enzymatic Steps and Catalytic Mechanisms of this compound Formation

The conversion of L-DOPA to this compound is not a spontaneous event but is mediated by a specific enzyme system. nih.gov This system has been extracted and characterized from Stizolobium hassjoo, shedding light on the catalytic mechanisms involved. nih.govrhea-db.org

The key enzyme responsible for the formation of this compound's precursor is stizolobate (B1203380) synthase (EC 1.13.11.29). enzyme-database.orgqmul.ac.uk This enzyme was isolated from the soluble protein extract of S. hassjoo seedlings. nih.govresearchgate.net Stizolobate synthase is classified as an oxidoreductase, and more specifically, a dioxygenase that acts on the L-DOPA substrate. enzyme-database.orgwikipedia.org Its systematic name is 3,4-dihydroxy-L-phenylalanine:oxygen 4,5-oxidoreductase (recyclizing). enzyme-database.orgqmul.ac.uk

The biosynthesis of this compound from L-DOPA involves a critical extradiol ring cleavage . researchgate.netznaturforsch.com

Oxidative Cleavage : Stizolobate synthase catalyzes the cleavage of the aromatic catechol ring of L-DOPA. Specifically, the enzyme targets the bond between the 4th and 5th carbon atoms (a 4,5-cleavage). enzyme-database.orgqmul.ac.ukgenome.jp This reaction incorporates two atoms of oxygen from O₂ into the substrate. genome.jp

Intermediate Formation : This ring opening results in the formation of an unstable, linear intermediate product: 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde. enzyme-database.orgqmul.ac.ukgenome.jp

Recyclization and Oxidation : The intermediate product does not accumulate. It undergoes a subsequent ring closure (recyclization) and an oxidation step. enzyme-database.orgqmul.ac.ukgenome.jp This final phase, which requires NAD(P)⁺ as an acceptor, forms the stable α-pyrone ring structure characteristic of this compound. enzyme-database.orgqmul.ac.ukexpasy.org

This pathway, involving an extradiol dioxygenase, is analogous to pathways observed in the biosynthesis of other natural products like betalains (B12646263) in plants. biorxiv.orgnih.gov

Investigation of Cofactor Requirements (e.g., NADP+, NAD+) for Enzymatic Activities

The enzymatic synthesis of this compound is critically dependent on the presence of specific cofactors. Research on enzyme systems extracted from etiolated seedlings of Stizolobium hassjoo has demonstrated that the conversion of L-dihydroxyphenylalanine (L-dopa) into this compound occurs under aerobic conditions and requires either NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) or NAD+ (Nicotinamide adenine dinucleotide). nih.gov

| Enzyme System/Enzyme | Required Cofactor(s) | Activating Metal Ion | Source Organism | Reference |

|---|---|---|---|---|

| General Enzyme System | NADP+ or NAD+ | Not specified | Stizolobium hassjoo | nih.gov |

| This compound Synthase | NADP+ | Zn2+ | Stizolobium hassjoo | scilit.com |

| Stizolobate Synthase (EC 1.13.11.29) | NAD(P)+ | Zn2+ | General (IUBMB) | qmul.ac.uk |

Molecular and Genetic Basis of this compound Biosynthesis

Gene Identification and Expression Studies Related to Biosynthetic Enzymes

The direct identification and cloning of the specific gene encoding this compound synthase in plants like Stizolobium hassjoo is not extensively detailed in the available research. However, significant progress has been made in isolating and characterizing the enzyme itself. Two distinct enzymes, this compound synthase and stizolobinic acid synthase, were isolated from S. hassjoo seedlings. scilit.com These enzymes catalyze the final steps in the formation of their respective amino acids from L-dopa. scilit.com

Studies have successfully purified this compound synthase approximately 100-fold, allowing for detailed biochemical characterization. scilit.com The enzyme exhibits a high degree of specificity for its substrate, L-dopa, and shows no affinity for other o-dihydric phenols tested. scilit.com While the specific gene has not been reported as cloned, related research into L-DOPA dioxygenase genes in other organisms, such as the dodA gene in the fungus Amanita muscaria which is involved in pigment biosynthesis, provides a potential framework for future identification of the this compound synthase gene. acs.orgbiorxiv.org The characterization of the enzyme is a crucial first step that enables the design of probes and strategies for subsequent gene identification and expression studies.

Pathway Engineering Approaches for Enhanced this compound Production

Specific examples of pathway engineering to enhance the production of this compound are not prominently featured in current research literature. However, established principles of metabolic engineering could theoretically be applied to increase yields. nih.govisomerase.com These strategies are broadly applicable for augmenting the biosynthesis of target metabolites, including amino acids and their derivatives. researchgate.netfrontiersin.org

Potential pathway engineering approaches would likely focus on several key areas:

Enhancing Precursor Supply : The primary precursor for this compound is L-dopa, which is derived from the shikimate pathway. researchgate.netfrontiersin.org Engineering strategies could involve the overexpression of key enzymes in the shikimate pathway to increase the intracellular pool of L-dopa available for conversion. frontiersin.org

Overexpression of Biosynthetic Enzymes : Once the gene for this compound synthase is identified, it could be overexpressed in a suitable host organism to increase the catalytic conversion of L-dopa to this compound. nih.gov

Elimination of Competing Pathways : L-dopa is a branching point for multiple metabolic pathways, including the synthesis of stizolobinic acid and pigments like betalains. scilit.comresearchgate.net Down-regulating or knocking out the genes for enzymes in these competing pathways, such as stizolobinic acid synthase, could redirect metabolic flux towards this compound production. nih.gov

Cofactor Engineering : Since the biosynthesis requires NADPH, engineering the host's metabolism to increase the availability of this reducing cofactor could also boost production. csun.edud-nb.info

Comparative Biosynthetic Pathways of this compound and Related Heterocyclic Amino Acids (e.g., Stizolobinic Acid)

This compound and stizolobinic acid are two closely related heterocyclic amino acids that are often found co-occurring in the same organisms, such as the seedlings of Stizolobium hassjoo and the mushroom Clitocybe acromelalga. nih.govmmsl.cz Their biosynthesis originates from a common precursor, L-dopa, but proceeds via two distinct enzymatic reactions catalyzed by separate enzymes. scilit.comresearchgate.net

The key difference lies in the initial oxidative cleavage of the L-dopa aromatic ring.

This compound Biosynthesis : Involves the enzyme stizolobate synthase (also called this compound synthase), which catalyzes the 4,5-extradiol cleavage of the L-dopa ring. qmul.ac.uk The resulting intermediate, 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, then undergoes cyclization and oxidation to form this compound. qmul.ac.uk

Stizolobinic Acid Biosynthesis : Involves the enzyme stizolobinate (B1196508) synthase, which catalyzes the 2,3-extradiol cleavage of the L-dopa ring. wikipedia.orggenome.jp This leads to a different intermediate, 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, which subsequently cyclizes to form stizolobinic acid. wikipedia.org

Both synthases were isolated from S. hassjoo and found to be distinct proteins, though they share some similar properties such as molecular weight and the requirement for NADP+ and Zn2+. scilit.com This parallel pathway structure provides a clear example of how enzymatic specificity can generate structural diversity from a single precursor molecule.

| Feature | This compound Synthase | Stizolobinic Acid Synthase | Reference |

|---|---|---|---|

| Enzyme Commission No. | EC 1.13.11.29 | EC 1.13.11.30 | qmul.ac.ukwikipedia.org |

| Substrate | L-dopa | L-dopa | scilit.com |

| Reaction Type | 4,5-extradiol ring cleavage | 2,3-extradiol ring cleavage | qmul.ac.ukwikipedia.org |

| Product | This compound | Stizolobinic acid | scilit.com |

| Apparent Molecular Weight | 45,000 Da | 45,000 Da | scilit.com |

| pH Optimum | 7.4 | 7.6 | scilit.com |

| Apparent Km for L-dopa | 1.39 mM | 1.67 mM | scilit.com |

| Cofactor Requirement | NADP+, Zn2+ | NADP+, Zn2+ | scilit.com |

Biological Activity and Molecular Mechanisms of Stizolobic Acid in Preclinical Models

Neurophysiological Actions and Receptor Interactions

Stizolobic acid, an amino acid originally isolated from the plant Stizolobium hassjoo, has been identified as a neuroactive compound with distinct effects on the nervous systems of both vertebrates and invertebrates. nih.govnih.gov Its actions are primarily centered on its interaction with excitatory amino acid (EAA) receptors, which are crucial for fast synaptic transmission.

Research has established this compound as a novel excitatory amino acid within the mammalian central nervous system. nih.gov Studies conducted on isolated spinal cords from newborn rats demonstrated that this compound induces a dose-dependent depolarizing response, a characteristic feature of excitatory amino acids. nih.govinstitutoesfera.org This excitatory action suggests that this compound can directly activate receptors on central neurons, leading to their electrical excitation. nih.gov The responses were not diminished by the presence of Mg2+ ions or specific N-methyl-D-aspartate (NMDA) antagonists, indicating that its mechanism of action is distinct from that of NMDA receptor agonists. nih.gov However, the general excitatory amino acid antagonist kynurenate was found to depress the responses to this compound. nih.gov

The neurophysiological effects of this compound are mediated through its specific binding to non-NMDA type glutamate (B1630785) receptors. nih.govnih.gov In mammalian neurons, evidence points to its preferential binding to receptors other than the NMDA-type. nih.gov Specifically, in invertebrate systems, this compound acts as a competitive antagonist at the quisqualate-type receptor. nih.govmmsl.cz Quisqualate receptors, now more commonly known as AMPA receptors, are a major class of ionotropic glutamate receptors that mediate fast excitatory neurotransmission. mdpi.comwikipedia.orgucl.ac.uk The specificity of this compound for this receptor subclass highlights its utility as a pharmacological tool to distinguish between different types of glutamate receptor activity. nih.govucl.ac.uk

At the crayfish neuromuscular junction, a classic model for studying glutamatergic neurotransmission, this compound exhibits clear competitive antagonism. nih.govuky.edu It effectively reduces the responses to both glutamate, the natural neurotransmitter at this synapse, and quisqualate in a competitive manner. nih.govmmsl.cz This means that this compound vies with glutamate and quisqualate for the same binding site on the receptor without initiating a response itself. In the presence of this compound, excitatory junctional potentials are decreased in a concentration-dependent fashion. nih.gov Notably, the compound does not affect responses mediated by other neurotransmitters like GABA. nih.govmmsl.cz This selective antagonism at the quisqualate-type receptor in invertebrates underscores its specific mechanism of action at these synapses. nih.gov

Binding Affinity and Specificity to Non-NMDA Type Receptors

In Vitro Studies Using Cellular and Biochemical Models

In vitro biochemical studies have provided insight into the biosynthesis of this compound. Research using cell-free systems derived from etiolated seedlings of Stizolobium hassjoo has demonstrated the enzymatic conversion of L-dihydroxyphenylalanine (L-DOPA) into both this compound and its isomer, stizolobinic acid. nih.gov This conversion occurs under aerobic conditions and requires the presence of coenzymes such as NADP+ or NAD+. nih.gov These findings confirm that the biosynthetic pathway for this compound proceeds from L-DOPA within a cell-free enzymatic environment, providing a model for its formation in higher plants. nih.gov

Investigation of this compound Effects on Isolated Neural Tissues (e.g., Rat Spinal Cord)

Investigations using isolated neural tissues have been pivotal in characterizing the neurophysiological profile of this compound.

Frog Spinal Cord: Interestingly, the action of this compound appears to be species-dependent. In studies on the isolated frog spinal cord, this compound and its analogs were found to act as kainic acid agonists. nih.govcapes.gov.br this compound inhibited the binding of [3H]kainic acid to synaptosomes from frog spinal cords more effectively than it inhibited the binding of [3H]glutamic acid. nih.gov Furthermore, it caused depolarization of the ventral root, an effect also produced by kainic acid. nih.govcapes.gov.br This suggests that in frogs, this compound interacts preferentially with kainate-type glutamate receptors, a different subclass of non-NMDA receptors. nih.govcapes.gov.br

Comparative Analysis of Biological Activities of this compound and its Analogs

The biological activities of this compound have been compared with its naturally occurring and synthetic analogs, revealing important structure-activity relationships.

Stizolobinic Acid: This isomer of this compound is consistently shown to be less potent. At the crayfish neuromuscular junction, stizolobinic acid also acts as a competitive antagonist of quisqualate-type receptors, but it is approximately five times less potent than this compound. nih.govmmsl.cz Similarly, in the isolated rat spinal cord, stizolobinic acid was considerably less potent in causing depolarization. nih.gov

Bromo-derivatives: Synthetic analogs, such as bromo-derivatives of this compound, have also been examined. In the rat spinal cord, these derivatives also caused depolarizing responses. nih.gov In the frog spinal cord, 3-Br-stizolobic acid was identified as the most potent inhibitor of [3H]kainic acid binding among the derivatives tested, although its inhibitory potency was still much weaker than that of kainic acid itself. nih.gov However, 3-Br-stizolobic acid was found to be a more potent inducer of depolarization in the frog spinal cord than kainic acid. nih.govcapes.gov.br

These comparative analyses indicate that the specific structure of this compound is crucial for its potency and that modifications can alter its activity and even its apparent receptor preference depending on the animal species. nih.gov

Interactive Data Table: Comparative Activity of this compound and Analogs

| Compound | Preclinical Model | Observed Effect | Relative Potency | Citations |

| This compound | Crayfish Neuromuscular Junction | Competitive antagonist of quisqualate receptors | - | nih.gov, mmsl.cz |

| Stizolobinic acid | Crayfish Neuromuscular Junction | Competitive antagonist of quisqualate receptors | ~5 times less potent than this compound | nih.gov, mmsl.cz |

| This compound | Rat Spinal Cord | Induces depolarization (Excitatory) | - | nih.gov |

| Stizolobinic acid | Rat Spinal Cord | Induces depolarization (Excitatory) | Considerably less potent than this compound | nih.gov |

| This compound | Frog Spinal Cord | Kainic acid agonist; Induces depolarization | - | nih.gov, capes.gov.br |

| 3-Br-Stizolobic acid | Frog Spinal Cord | Kainic acid agonist; Induces depolarization | More potent than Kainic acid in inducing depolarization | nih.gov, capes.gov.br |

Chemical Synthesis and Derivatization of Stizolobic Acid

Total Synthesis Strategies for Stizolobic Acid

The total synthesis of this compound has been approached through several strategies, most notably through biomimetic pathways and the use of chiral building blocks like serine derivatives.

One prominent strategy is a biomimetic synthesis that mimics the proposed natural formation of the molecule. This approach involves the oxidative cleavage of a catechol derivative. researchgate.netresearchgate.net Specifically, racemic (±) this compound has been synthesized from a catechol precursor through an iron (III) catalyzed oxidative cleavage reaction. researchgate.netacs.org This method is significant as it supports the proposed biosynthetic pathway where L-DOPA undergoes an extradiol cleavage of its aromatic ring. researchgate.netscribd.com

Another effective route utilizes chiral N-protected serine β-lactones as versatile starting materials. orgsyn.orgorgsyn.org Serine β-lactones can react with a variety of nucleophiles to produce optically pure N-protected α-amino acids. orgsyn.org This method provides a convenient pathway to β-substituted alanines, including this compound, by introducing the appropriate pyrone-containing nucleophile. orgsyn.orgorgsyn.org This strategy is advantageous for producing enantiomerically pure forms of the amino acid. organic-chemistry.orgclockss.org

The synthesis of racemic DL-Stizolobic acid was reported alongside its isomer, DL-stizolobinic acid, contributing to the foundational work in the chemical preparation of these α-pyrone amino acids. dntb.gov.ua

Table 1: Summary of Total Synthesis Strategies for this compound

| Strategy | Key Precursor(s) | Key Reaction/Method | Outcome | Reference(s) |

| Biomimetic Synthesis | Catechol derivative | Iron (III) catalyzed oxidative cleavage | Racemic (±) this compound | researchgate.netresearchgate.netacs.org |

| Chiral Pool Synthesis | N-protected serine β-lactone | Nucleophilic ring-opening | Optically pure this compound | orgsyn.orgorgsyn.org |

| Classical Synthesis | Not specified | Not specified | Racemic (DL) this compound | dntb.gov.ua |

Synthesis and Characterization of this compound Derivatives and Analogs

This compound serves as a valuable starting material for the synthesis of more complex, biologically active molecules. Its structural modification has led to the creation of important analogs, most notably acromelic acid.

(S)-(−)-Acromelobic acid, a potent neuroexcitatory amino acid, was first prepared from naturally occurring (S)-stizolobic acid. d-nb.info This demonstrates the utility of this compound as a chiral precursor in the synthesis of other pharmacologically significant compounds. d-nb.info The natural co-occurrence of this compound, stizolobinic acid, and acromelic acids in the mushroom Clitocybe acromelalga strongly suggests a biosynthetic relationship, where the pyridone moieties of acromelic acids may be derived from this compound. mmsl.czacs.org

The primary natural analog of this compound is stizolobinic acid, which differs only in the position of the alanyl side-chain on the α-pyrone ring (position 3 for stizolobinic acid vs. position 4 for this compound). mmsl.czpensoft.netresearchgate.net Both compounds are considered derivatives of L-DOPA oxidation. pensoft.net The synthesis and characterization of various analogs often involves methods like solid-phase peptide synthesis to create peptide analogs or chemical modifications to explore the molecule's structural space. mdpi.comscielo.org.conih.gov

Table 2: Key Derivatives and Analogs of this compound

| Compound Name | Relationship to this compound | Significance | Reference(s) |

| Stizolobinic acid | Positional Isomer / Natural Analog | Naturally co-occurs; differs in side-chain position on the pyrone ring. researchgate.net | mmsl.czpensoft.net |

| Acromelobic acid | Synthetic Derivative | A potent neuroexcitatory amino acid first synthesized from (S)-stizolobic acid. | d-nb.info |

| Ibotenic acid | Structural Precursor (Biosynthetic) | This compound is considered a derivative of ibotenic acid metabolism pathways. | pensoft.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological function, which is essential for designing new therapeutic agents. iomcworld.comresearchgate.net For this compound and its analogs, SAR studies have primarily focused on their activity at glutamate (B1630785) receptors.

Research has demonstrated that this compound and its natural analog, stizolobinic acid, are excitatory amino acids that interact with receptors in the mammalian central nervous system. mmsl.cz Specifically, this compound acts as a competitive antagonist for the quisqualate-type glutamate receptor. researchgate.net Studies at the crayfish neuromuscular junction showed that both stizolobic and stizolobinic acid reduced responses to glutamate and quisqualate in a competitive manner, without affecting responses to GABA. mmsl.czresearchgate.net

A key SAR finding is the difference in potency between the two isomers. Stizolobinic acid was found to be approximately five times less potent than this compound as a quisqualate receptor antagonist. researchgate.net This indicates that the position of the alanyl side chain on the α-pyrone ring is a critical determinant of biological activity, with substitution at the 4-position (this compound) being more favorable for receptor antagonism than substitution at the 3-position (stizolobinic acid). researchgate.net Such insights are fundamental for the rational design of more potent and selective glutamate receptor ligands. nih.govmdpi.commdpi.comnih.gov

Table 3: Comparative Activity of this compound and its Analog

| Compound | Structural Feature | Biological Activity | Potency Comparison | Reference(s) |

| This compound | Alanyl side-chain at C4 of pyrone ring | Competitive antagonist at quisqualate receptors | More potent | mmsl.czresearchgate.net |

| Stizolobinic acid | Alanyl side-chain at C3 of pyrone ring | Competitive antagonist at quisqualate receptors | ~5 times less potent than this compound | researchgate.net |

Development of this compound-Based Probes for Receptor and Enzyme Research

The development of chemical probes is a powerful strategy in chemical biology for studying the function and activity of proteins like enzymes and receptors in their native environment. mdpi.commdpi.com Activity-based probes (ABPs) are small molecules designed to covalently bind to the active form of an enzyme, allowing for its detection and characterization within complex biological systems. nih.govchemicalprobes.orgnih.gov Fluorescent probes, another important class, incorporate a fluorophore to enable visualization and quantification of biological targets and processes. rsc.orgbiorxiv.org

Typically, an amino acid-based probe consists of a recognition element (the amino acid scaffold), a reactive group or "warhead" that binds the target, and a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for imaging). chemicalprobes.orgfrontiersin.org Unnatural amino acids are particularly valuable for creating highly specific probes. rsc.org

While the principles of probe design are well-established and have been applied to many amino acids, the development of probes based specifically on the this compound scaffold is not widely documented in the scientific literature. The unique α-pyrone structure of this compound presents a potential scaffold for designing novel probes. A hypothetical this compound-based probe could be used to target and study the glutamate receptors it is known to bind, potentially providing tools to visualize receptor distribution or to identify novel receptor subtypes. researchgate.net However, to date, research has focused more on its synthesis and direct biological effects rather than its application as a chemical probe. researchgate.net

Analytical Methodologies for Stizolobic Acid Research

Quantitative Determination of Stizolobic Acid in Biological Samples

Accurate quantification of this compound in complex biological matrices, such as fungal tissues or plant extracts, is fundamental for metabolic studies. The choice of method depends on factors like required sensitivity, sample complexity, and available instrumentation.

Chromatographic techniques are the cornerstone of amino acid analysis due to their high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods employed for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for amino acid analysis. nih.gov this compound, along with related compounds from biological extracts, can be separated and quantified using HPLC systems. nlk.cznlk.cz Reversed-phase HPLC is a common mode, often requiring pre-column derivatization to enhance the hydrophobicity and detectability of the amino acids. nih.gov Derivatizing agents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent products, allowing for sensitive fluorescence detection. nih.govnih.gov HPLC coupled with a UV detector is also a viable option, as the α-pyrone ring in this compound exhibits UV absorbance. researchgate.net The separation efficiency allows for the resolution of this compound from structurally similar compounds, such as stizolobinic acid, which is often co-isolated. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for metabolite profiling. gcms.cz However, due to the low volatility and polar nature of amino acids like this compound, derivatization is a mandatory step prior to analysis. A common procedure is silylation, which replaces active hydrogens on the amino and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) moieties, increasing the analyte's volatility and thermal stability. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.net Following separation on the GC column, the mass spectrometer fragments the derivatized molecules, producing a characteristic mass spectrum that serves as a highly specific fingerprint for identification and quantification. researchgate.net

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |

| Derivatization | Often required for enhanced detection (e.g., OPA for fluorescence), but not always for separation. nih.govshimadzu.nl | Mandatory to increase volatility and thermal stability (e.g., silylation). |

| Typical Detectors | UV-Visible, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (LC-MS). nih.govnlk.cznih.gov | Mass Spectrometry (MS). researchgate.net |

| Advantages | Versatile, applicable to a wide range of compounds, non-destructive, robust quantification. nih.gov | High sensitivity, excellent specificity from mass fragmentation patterns, well-established libraries. gcms.cz |

| Limitations | May have lower resolution than GC for some analytes; derivatization can be complex. | Limited to thermally stable and volatile compounds; derivatization can introduce variability. |

| Application to this compound | Used for quantification in fungal extracts, often with UV or fluorescence detection. nlk.cznlk.czresearchgate.net | Applicable for sensitive detection after silylation, distinguishing it from other metabolites. researchgate.net |

Spectrophotometric methods offer a simpler and more accessible alternative for quantification, although they may lack the specificity of chromatographic techniques. These methods are based on the reaction of the analyte with a chromogenic reagent to produce a colored product, the absorbance of which is measured at a specific wavelength.

For amino acids, a classic reagent is ninhydrin (B49086), which reacts with most primary amino groups to form a deep purple compound known as Ruhemann's purple. tsijournals.com Another approach involves charge-transfer complex formation. tsijournals.com Reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) can act as π-acceptors, reacting with electron-donating amino acids to form colored charge-transfer complexes that can be quantified. tsijournals.com While no specific spectrophotometric assay has been developed exclusively for this compound, these general amino acid assays could potentially be adapted. The primary challenge would be interference from other amino acids and ninhydrin-positive compounds present in the biological extract. Therefore, spectrophotometric determination is most effective when applied to purified or semi-purified samples of this compound.

Chromatographic Quantification Methods (e.g., HPLC, GC-MS after derivatization)

Metabolomic and Proteomic Profiling Approaches for this compound Pathway Intermediates

Understanding the biosynthesis of this compound requires identifying and quantifying all the molecular players involved, from precursor molecules to the enzymes that catalyze the reactions. Metabolomic and proteomic profiling are powerful, systems-level approaches to achieve this.

Metabolomic profiling aims to provide a comprehensive snapshot of all small-molecule metabolites within a biological sample. nih.govnih.gov Using techniques like LC-MS and GC-MS, researchers can perform untargeted analysis of extracts from organisms known to produce this compound, such as Amanita pantherina or Stizolobium hassjoo. nih.govznaturforsch.com By comparing the metabolomic profiles of high-producing strains versus low-producing or null strains, or by analyzing samples under different growth conditions, it is possible to identify metabolites that correlate with this compound production. mdpi.com This approach can help confirm the roles of known precursors, such as L-DOPA, and uncover previously unknown intermediates or related secondary metabolic pathways. znaturforsch.commdpi.com

Proteomic profiling focuses on the large-scale study of proteins, including enzymes. nih.govfrontiersin.org By identifying and quantifying the proteins expressed in a this compound-producing organism, researchers can pinpoint the enzymes responsible for its synthesis. mdpi.com A common strategy involves comparing the proteomes of the organism under conditions of high and low this compound production. Enzymes that are significantly upregulated in the high-production state become strong candidates for involvement in the biosynthetic pathway. elifesciences.org For instance, identifying dioxygenases or transaminases that are highly expressed alongside this compound accumulation could guide further functional characterization to confirm their roles in converting L-DOPA to this compound.

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling is a definitive technique used to trace the flow of atoms through a metabolic pathway, providing unequivocal evidence of precursor-product relationships and quantifying the rates (fluxes) of metabolic reactions. frontiersin.orgnih.gov This approach has been instrumental in confirming the biosynthetic origin of this compound.

Metabolic Flux Analysis (MFA) using stable isotopes (e.g., ¹³C or ¹⁵N) involves feeding the organism a labeled substrate and tracking the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR. creative-proteomics.comnih.govmdpi.com This allows for the quantitative modeling of cellular metabolism.

A foundational study on this compound biosynthesis in Amanita pantherina utilized a radiolabeling approach. znaturforsch.com In this experiment, the mushroom was fed DL-[β-¹⁴C]DOPA, a version of L-DOPA containing a radioactive carbon-14 (B1195169) atom. After an incubation period, the fungal tissues were harvested, and the amino acids were extracted. Using paper chromatography, this compound and stizolobinic acid were isolated. The presence of radioactivity in the isolated this compound fraction was confirmed, demonstrating that DOPA is a direct precursor. znaturforsch.com The incorporation of the ¹⁴C label was further verified by repeatedly co-crystallizing the radioactive product with an authentic, unlabeled sample of this compound until a constant specific radioactivity was achieved. znaturforsch.com

| Recrystallization Step | Weight of Crystals (mg) | Total Radioactivity (cpm) | Specific Radioactivity (cpm/µmol) |

| 1 | 24.5 | 11,270 | 114 |

| 2 | 20.2 | 8,181 | 100 |

| 3 | 15.6 | 6,318 | 100 |

| 4 | 11.3 | 4,520 | 99 |

| 5 | 7.9 | 3,129 | 98 |

| Data adapted from tracer experiments on Amanita pantherina indicating the conversion of DOPA into this compound. znaturforsch.com |

This experiment conclusively showed that Amanita pantherina synthesizes this compound via the same extradiol cleavage of the L-DOPA aromatic ring that occurs in the plant Stizolobium hassjoo. znaturforsch.com

Stizolobic Acid in Chemotaxonomy and Phylogenetics

Utility of Stizolobic Acid as a Chemotaxonomic Marker for Plant and Fungal Species

This compound, a non-proteinogenic amino acid, serves as a valuable chemotaxonomic marker for specific groups of plants and fungi due to its limited and distinct distribution in nature. The presence of this compound, alongside related metabolites, provides chemical evidence that can support morphological and molecular classifications, helping to delineate species and genera.

In the plant kingdom, this compound was first discovered in the etiolated seedlings of Stizolobium hassjoo (now classified as Mucuna pruriens). wikipedia.orgdntb.gov.ua Its occurrence is a characteristic feature of the genus Mucuna (velvet beans) within the family Fabaceae. The study of non-protein amino acids has long been considered a useful tool in the classification of plants, and the presence of this compound helps to characterize this particular plant group. dntb.gov.uauct.ac.za

Within the fungal kingdom, this compound is notably found in several species of the genus Amanita. namyco.orgdntb.gov.ua Its distribution has been used to aid in the chemotaxonomic classification of this large and complex genus. dntb.gov.uaresearchgate.net For instance, this compound and the related compound stizolobinic acid are found in detectable concentrations in species such as Amanita pantherina and certain varieties of Amanita muscaria. researchgate.netmmsl.cz Conversely, they are only present in trace amounts in other species like Amanita gemmata after extract purification. researchgate.net The compound has also been detected in Amanita jacksonii. namyco.org This differential distribution allows for the chemical fingerprinting of species, providing an additional layer of data for taxonomic studies alongside traditional morphological and modern phylogenetic analyses. researchgate.net The analysis of these secondary metabolites is crucial as it can reveal relationships and distinctions that are not apparent from other data types. namyco.org

Table 1: Documented Presence of this compound in Plant and Fungal Species

| Kingdom | Family/Genus | Species | Reference(s) |

|---|---|---|---|

| Plantae | Fabaceae (Mucuna) | Mucuna pruriens (Stizolobium hassjoo) | wikipedia.orgdntb.gov.uammsl.cz |

| Fungi | Amanita | Amanita muscaria | namyco.orgresearchgate.netmmsl.cz |

| Fungi | Amanita | Amanita pantherina | namyco.orgdntb.gov.uaresearchgate.net |

| Fungi | Amanita | Amanita cothurnata | dntb.gov.ua |

| Fungi | Amanita | Amanita jacksonii | namyco.org |

Evolutionary Significance of this compound Production across Biological Domains

The production of this compound in both higher plants and fungi is of considerable evolutionary interest. The biosynthetic pathway for this compound and the related stizolobinic acid proceeds via the oxidative cleavage of L-dihydroxyphenylalanine (L-DOPA). wikipedia.orgagriculturejournals.cz Enzyme systems that catalyze this conversion have been identified in both etiolated seedlings of Stizolobium hassjoo and the fungus Amanita pantherina. dntb.gov.uammsl.czagriculturejournals.cz The existence of the same specialized metabolic pathway in such evolutionarily distant organisms—a legume and a basidiomycete fungus—strongly suggests an instance of convergent evolution, where the ability to produce this compound evolved independently in separate lineages.

The evolutionary pressure driving the development of this pathway is likely multifaceted. Non-protein amino acids in both plants and fungi are often secondary metabolites that play a role in defense against herbivores or pathogens. namyco.org While some compounds in Amanita species are known for their toxicity, this compound itself has demonstrated low toxicity in certain assays. namyco.org However, it is biologically active and can interact with excitatory amino acid receptors, suggesting a more subtle ecological role, possibly as a deterrent or neuroactive agent against specific predators or parasites. namyco.orgmmsl.cz

The production of secondary metabolites can also be linked to primary metabolic pathways and the detoxification of metabolic intermediates. The co-occurrence of this compound with other compounds derived from L-DOPA, such as betalains (B12646263) in certain plants, points to complex and interwoven evolutionary histories of these metabolic networks. mmsl.czscispace.com The study of these pathways and their distribution provides insights into how different organisms have independently evolved similar chemical solutions to address environmental challenges like predation and competition.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Stizolobinic acid |

| L-dihydroxyphenylalanine (L-DOPA) |

| Ibotenic acid |

| Muscimol (B1676869) |

| Muscarine |

| Betalains |

| Acromelic acids |

| Aminohexadienoic acid |

Q & A

Advanced Research Question

Co-Chromatography : Co-spotting synthesized compounds with authentic this compound in multiple solvent systems (e.g., phenol/water or n-butanol/formic acid/water).

Recrystallization Validation : Achieving constant specific radioactivity (e.g., 3.7 × 10³ dpm/mmol) after 9–12 recrystallization cycles.

Degradation Analysis : Alkaline hydrolysis to confirm radioactive distribution in degradation products like glutamic acid .

How can synthesis conditions for this compound be optimized to enhance yield?

Advanced Research Question

Key optimizations include:

- Incubation Duration : Extending incubation to 72 hours for maximum precursor conversion (Fig. 2 in ).

- Solvent System Selection : Using methyl ethyl ketone/pyridine/water/acetic acid (70:15:15:2, v/v/v/v) for improved chromatographic separation.

- Precursor Concentration : Titrating DOPA to 0.5–1.0 mM to avoid substrate inhibition .

What challenges arise in distinguishing this compound from structurally similar compounds like Stizolobinic acid?

Advanced Research Question

Challenges include:

- Similar Rf Values : Overlapping chromatographic profiles require 2D paper chromatography for resolution.

- Crystallization Interference : Co-precipitation risks during recrystallization, mitigated by adding carrier amino acids (e.g., 32 mg of authentic this compound).

- Radioactive Cross-Contamination : Using solvent systems with distinct polarity (e.g., isopropanol/formic acid/water) to isolate this compound .

How can future research integrate this compound biosynthesis with broader metabolic pathways?

Advanced Research Question

Enzyme Characterization : Identifying DOPA oxidase and aromatic ring-cleaving enzymes in S. hassjoo.

Comparative Genomics : Aligning biosynthetic pathways with homologs in Hygrocybe species (e.g., muscaflavin synthesis ).

Metabolic Flux Analysis : Quantifying carbon flow from phenylalanine to tyrosine/DOPA using -labeled precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.